![molecular formula C17H15NO3 B1411274 Acide [(1-benzyl-1H-indol-4-yl)oxy]acétique CAS No. 2108804-78-8](/img/structure/B1411274.png)

Acide [(1-benzyl-1H-indol-4-yl)oxy]acétique

Vue d'ensemble

Description

“[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid” is a compound that contains an indole scaffold . Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .

Synthesis Analysis

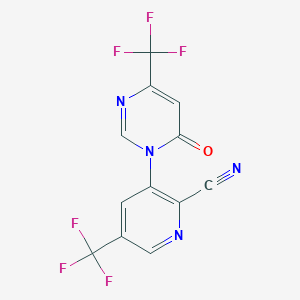

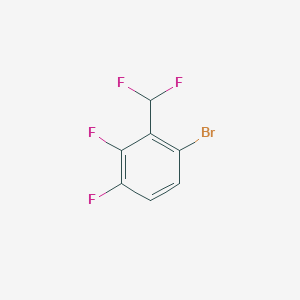

The synthesis of indole derivatives has been explored in drug discovery, yielding a vast array of biologically active compounds with broad therapeutic potential . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis

The molecular structure of “[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid” is characterized by an indole scaffold . This scaffold is a key component of many biologically active compounds and has been the focus of extensive research in organic and medicinal chemistry .Chemical Reactions Analysis

Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . For example, indole scaffolds containing the novel non-covalent DprE1 inhibitor 1,4-azaindole are currently in clinical trials to treat Mycobacterium tuberculosis .Applications De Recherche Scientifique

Traitement du cancer

Les dérivés de l'indole, tels que l'acide [(1-benzyl-1H-indol-4-yl)oxy]acétique, ont été largement étudiés pour leur potentiel dans le traitement du cancer. Ils peuvent agir sur les cellules cancéreuses par divers mécanismes, notamment l'induction de l'apoptose, l'arrêt du cycle cellulaire et l'inhibition de la métastase . La capacité à cibler des voies spécifiques dans les cellules cancéreuses fait de ces composés des éléments précieux dans le développement de thérapies ciblées.

Activité antimicrobienne

La complexité structurale des dérivés de l'indole se prête à des propriétés antimicrobiennes. La recherche a montré que ces composés peuvent être efficaces contre une variété de microbes, y compris les bactéries et les champignons . Cela en fait des candidats prometteurs pour le développement de nouveaux antibiotiques, en particulier à une époque où la résistance aux antibiotiques est de plus en plus répandue.

Troubles neurologiques

Les dérivés de l'indole ont montré un potentiel dans le traitement des troubles neurologiques. Leur interaction avec divers systèmes de neurotransmetteurs peut conduire à des applications potentielles dans des maladies telles que la maladie d'Alzheimer, la maladie de Parkinson et d'autres affections neurodégénératives .

Applications anti-inflammatoires

Les propriétés anti-inflammatoires des dérivés de l'indole sont d'un intérêt majeur. Ils peuvent moduler les voies inflammatoires, ce qui peut être bénéfique dans le traitement d'affections telles que l'arthrite, l'asthme et d'autres maladies inflammatoires .

Santé cardiovasculaire

Les dérivés de l'indole peuvent également jouer un rôle dans la santé cardiovasculaire en affectant le système vasculaire et la fonction cardiaque. Leur potentiel à agir comme vasodilatateurs ou à influencer la régulation de la pression artérielle est un domaine de recherche en cours .

Gestion du diabète

Le potentiel des dérivés de l'indole dans la gestion du diabète a été exploré, certains composés montrant la capacité à influencer la sécrétion ou la sensibilité à l'insuline . Cela pourrait conduire à de nouvelles approches dans le traitement du diabète, en se concentrant sur la modulation des voies métaboliques.

Propriétés antioxydantes

Ces composés peuvent agir comme antioxydants, neutralisant les radicaux libres et réduisant le stress oxydatif dans l'organisme . Cette propriété est bénéfique pour prévenir les maladies chroniques et les affections liées au vieillissement.

Applications agricoles

Les dérivés de l'indole sont structurellement similaires aux hormones végétales comme l'acide indole-3-acétique, qui est impliqué dans la croissance et le développement des plantes. Cette similitude ouvre des possibilités d'utiliser ces composés en agriculture pour améliorer les rendements des cultures et la résistance au stress .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Analyse Biochimique

Biochemical Properties

[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid acts as an inhibitor of tryptophan hydroxylase, thereby affecting serotonin levels in the body. Additionally, it interacts with proteins involved in cell signaling pathways, such as protein kinase C, modulating their activity and influencing downstream signaling events .

Cellular Effects

[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been shown to influence cell signaling pathways, leading to changes in neurotransmitter release and synaptic plasticity. This compound also affects gene expression by modulating the activity of transcription factors such as nuclear factor kappa B. In cancer cells, [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid has demonstrated anti-proliferative effects by inducing cell cycle arrest and promoting apoptosis .

Molecular Mechanism

The molecular mechanism of [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid involves several key interactions at the molecular level. It binds to the active site of tryptophan hydroxylase, inhibiting its enzymatic activity and reducing serotonin synthesis. Additionally, [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid interacts with protein kinase C, leading to its activation and subsequent phosphorylation of downstream targets. This activation results in changes in gene expression and cellular responses. Furthermore, this compound has been shown to modulate the activity of nuclear factor kappa B, influencing the transcription of genes involved in inflammation and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods. Long-term exposure to [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid has shown sustained effects on cellular function, including prolonged inhibition of tryptophan hydroxylase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid vary with different dosages in animal models. At low doses, it has been shown to have minimal adverse effects and exhibits therapeutic potential in modulating serotonin levels and reducing inflammation. At high doses, [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid can induce toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range elicits the desired therapeutic effects without causing significant toxicity .

Metabolic Pathways

[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, resulting in the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. The compound also affects metabolic flux by modulating the activity of key enzymes involved in serotonin biosynthesis and degradation .

Transport and Distribution

The transport and distribution of [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. It is actively transported across cell membranes by organic anion transporters and accumulates in tissues with high expression of these transporters, such as the liver and brain. The compound’s distribution is influenced by its binding affinity to plasma proteins, which affects its bioavailability and tissue penetration .

Subcellular Localization

[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid exhibits specific subcellular localization, which is crucial for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it can translocate to the nucleus, where it modulates the activity of transcription factors and influences gene expression. The subcellular localization of [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

2-(1-benzylindol-4-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-17(20)12-21-16-8-4-7-15-14(16)9-10-18(15)11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGBZYGLQMRSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt](/img/structure/B1411192.png)